molecular formula C12H20N4 B103775 2-(2-Cyanopentan-2-yldiazenyl)-4-methylpentanenitrile CAS No. 15457-18-8

2-(2-Cyanopentan-2-yldiazenyl)-4-methylpentanenitrile

Cat. No.: B103775
CAS No.: 15457-18-8
M. Wt: 220.31 g/mol
InChI Key: CVLPHLARBKIAPB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethyl-2,2’-azodivaleronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and other oxidizing compounds.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4’-dimethyl-2,2’-azodivaleronitrile involves the generation of free radicals through the homolytic cleavage of the azo bond (N=N). These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The compound’s thermal stability and decomposition behavior are influenced by factors such as temperature, presence of oxygen, and other environmental conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Dimethyl-2,2’-azodivaleronitrile is unique due to its specific molecular structure, which imparts distinct thermal stability and reactivity characteristics. Its ability to generate free radicals efficiently makes it valuable in polymerization and other radical-mediated processes .

Properties

CAS No.

15457-18-8

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile

InChI

InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3

InChI Key

CVLPHLARBKIAPB-UHFFFAOYSA-N

SMILES

CCCC(C)(C#N)N=NC(CC(C)C)C#N

Canonical SMILES

CCCC(C)(C#N)N=NC(CC(C)C)C#N

15457-18-8

Origin of Product

United States

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